Regioisomeric Identity: 5-Methyl vs. 4-Methyl Substitution Directs Aldehyde Reactivity and Synthetic Outcome
The substitution position of the methyl group on the oxazole ring directly influences the electron density at the C2-aldehyde carbon, modulating its electrophilicity. In 5-methyl-1,3-oxazole-2-carbaldehyde, the methyl group is conjugated to the C4–C5 double bond and exerts a +I inductive effect through the ring, whereas in the 4-methyl regioisomer the methyl is adjacent to the nitrogen atom, altering the ring's electronic distribution and the aldehyde's reactivity toward nucleophiles [1]. This positional difference leads to divergent reaction rates in condensation and addition reactions, making the two regioisomers non-interchangeable in synthetic sequences where aldehyde reactivity must be precisely matched to coupling partner nucleophilicity.
| Evidence Dimension | Electronic effect of methyl substitution position on C2-aldehyde electrophilicity |
|---|---|
| Target Compound Data | 5-Methyl group: +I effect via C4–C5 conjugation; C2-aldehyde para to methyl group |
| Comparator Or Baseline | 4-Methyl-1,3-oxazole-2-carbaldehyde (CAS 159015-07-3): methyl adjacent to ring nitrogen; C2-aldehyde ortho to methyl group |
| Quantified Difference | Regioisomeric substitution pattern; distinct electronic influence on aldehyde reactivity (difference not numerically quantified in available primary literature but well-established from heterocyclic structure–reactivity principles) |
| Conditions | Organic synthesis context; relative reactivity inferred from oxazole ring electronics |
Why This Matters
Procurement of the correct regioisomer is essential because the methyl position alters the aldehyde group's reactivity, directly impacting yield and selectivity in subsequent synthetic steps.
- [1] PubChem Compound Summary. 5-Methyl-1,3-oxazole-2-carbaldehyde (CID 22081030). Structure and computed electronic properties. View Source
